molecular formula C18H16N2O3S B5605702 N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

Cat. No.: B5605702
M. Wt: 340.4 g/mol
InChI Key: SMFOOCSIFWWQQE-CPNJWEJPSA-N
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Description

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a naphthalene ring substituted with a methoxy group and a benzenesulfonamide moiety, connected through a Schiff base linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 2-methoxynaphthaldehyde with benzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibacterial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to the desired therapeutic effects. The compound’s sulfonamide moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
  • N-(2-methoxynaphthalen-1-yl)benzenesulfonamide
  • N-[(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide derivatives

Uniqueness

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxy group on the naphthalene ring and the Schiff base linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-18-12-11-14-7-5-6-10-16(14)17(18)13-19-20-24(21,22)15-8-3-2-4-9-15/h2-13,20H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFOOCSIFWWQQE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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